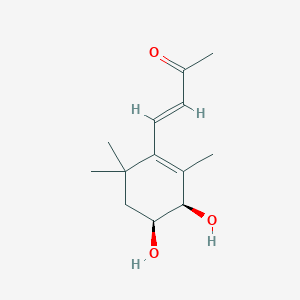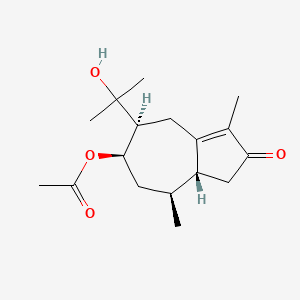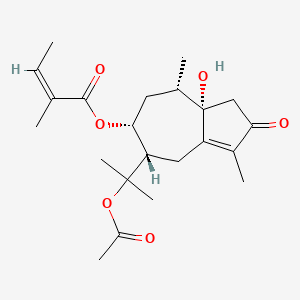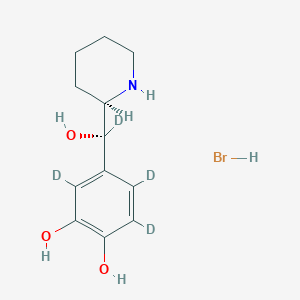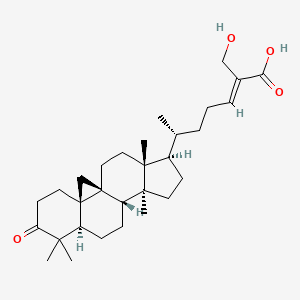
Ácido 27-hidroximanjiferónico
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 27-hydroxylated sterols and other hydroxymangiferonic acids, often involves complex biological pathways or chemical syntheses. For example, the enzyme sterol 27-hydroxylase catalyzes the first step in the oxidation of the side chain of sterol intermediates in the bile acid synthesis pathway, indicating a potential method for synthesizing 27-hydroxylated compounds (Cali & Russell, 1991).
Molecular Structure Analysis
Structural analysis of compounds similar to 27-Hydroxymangiferonic acid, such as 29-hydroxymangiferonic acid isolated from Mangifera indica, is typically conducted using spectroscopic methods. This approach elucidates the compound's structure, showcasing the importance of advanced spectroscopic techniques in understanding the molecular architecture of hydroxymangiferonic acids (Anjaneyulu, Babu, & Connolly, 1994).
Chemical Reactions and Properties
Chemical reactions involving hydroxylated compounds, including hydroxymangiferonic acids, often involve oxidation and reduction processes. For example, the enzyme-mediated oxidation at carbon 27 on sterol intermediates suggests potential chemical reactions that 27-Hydroxymangiferonic acid might undergo, contributing to its chemical properties (Cali & Russell, 1991).
Physical Properties Analysis
The physical properties of hydroxymangiferonic acids can be inferred from related compounds, such as their solubility, melting points, and crystalline structure. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under various conditions, are essential for comprehensively understanding 27-Hydroxymangiferonic acid. Studies on similar compounds suggest that hydroxylation significantly influences the chemical behavior and interactions of these molecules with biological systems (Anjaneyulu, Babu, & Connolly, 1994).
Aplicaciones Científicas De Investigación
Potencial Antibiopelícula y Anti-Quorum Sensing
Se ha encontrado que el ácido 27-hidroximanjiferónico tiene potencial antibiopelícula y anti-quorum sensing {svg_1}. Esto significa que puede inhibir la formación de biopelículas e interrumpir el quorum sensing, que son procesos que las bacterias utilizan para la comunicación y la coordinación. Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antimicrobianos {svg_2}.
Actividad antioxidante
El compuesto también se ha asociado con la actividad antioxidante {svg_3}. Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras {svg_4}.
Propiedades antineoplásicas
El ácido 27-hidroximanjiferónico ha demostrado propiedades antineoplásicas moderadas {svg_5}. Esto significa que tiene el potencial de prevenir, inhibir o detener el desarrollo de un neoplasma, un tipo de crecimiento anormal y excesivo de tejido, que es una característica del cáncer {svg_6}.
Actividad antitripanosomal
El compuesto ha mostrado una actividad antitripanosomal moderada {svg_7}. Los tripanosomas son un tipo de protozoo que causa enfermedades como la enfermedad del sueño africana y la enfermedad de Chagas. Por lo tanto, el ácido 27-hidroximanjiferónico podría utilizarse potencialmente en el tratamiento de estas enfermedades {svg_8}.
Actividad antimicrobiana
Como parte de su potencial antibiopelícula y anti-quorum sensing, el ácido 27-hidroximanjiferónico también exhibe actividad antimicrobiana {svg_9}. Esto significa que puede matar microorganismos o detener su crecimiento, lo que lo hace útil en el tratamiento de infecciones {svg_10}.
Uso potencial en propóleo
El propóleo es una sustancia resinosa que las abejas recolectan de ciertas plantas. Se ha utilizado en la medicina tradicional durante siglos debido a sus propiedades saludables beneficiosas. El ácido 27-hidroximanjiferónico se ha identificado en muestras de propóleo, contribuyendo a sus propiedades medicinales {svg_11}.
Mecanismo De Acción
Target of Action
27-Hydroxymangiferonic acid is a natural product from Mangifera indica It has been associated with the liver’s process of glycogenesis .
Mode of Action
It has been found to have anti-quorum sensing activity . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest. In addition to its intrinsic value for research, quorum sensing has several practical applications for computing, robotics, and social media.
Biochemical Pathways
It has been associated with the liver’s process of glycogenesis . Glycogenesis is the process of glycogen synthesis, in which glucose molecules are added to chains of glycogen for storage. This process is activated during rest periods following the Cori cycle, in the liver, and also activated by insulin in response to high glucose levels.
Result of Action
27-Hydroxymangiferonic acid has been found to have anti-quorum sensing activity . It has been indicated that the most active sample was the extract with inhibition diameter zone of 18.0 ± 1.0 mm . It has also been associated with the liver’s process of glycogenesis , suggesting it may play a role in glucose management.
Action Environment
As a natural product from mangifera indica , it is likely that environmental factors such as the growth conditions of the plant could influence the compound’s action, efficacy, and stability.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
27-Hydroxymangiferonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antitrypanosomal activity by interacting with specific enzymes involved in the trypanosome’s metabolic pathways . Additionally, 27-Hydroxymangiferonic acid has demonstrated anticancer properties by interacting with proteins that regulate cell proliferation and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
27-Hydroxymangiferonic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown to inhibit the growth of cancer cells by modulating signaling pathways that control cell proliferation and apoptosis . Furthermore, 27-Hydroxymangiferonic acid has been reported to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 27-Hydroxymangiferonic acid involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, modulating their activity and leading to downstream effects on cellular processes . For instance, 27-Hydroxymangiferonic acid has been shown to inhibit enzymes involved in the trypanosome’s metabolic pathways, thereby exerting its antitrypanosomal effects . Additionally, the compound’s interaction with proteins that regulate cell proliferation and apoptosis contributes to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 27-Hydroxymangiferonic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 27-Hydroxymangiferonic acid remains stable under specific conditions, maintaining its bioactivity over extended periods . Its degradation products may also exhibit biological activity, contributing to the compound’s overall effects . Long-term studies have indicated that 27-Hydroxymangiferonic acid can have sustained effects on cellular processes, highlighting its potential for therapeutic use.
Dosage Effects in Animal Models
The effects of 27-Hydroxymangiferonic acid vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . There are threshold effects, beyond which the compound may exhibit toxic or adverse effects . For instance, high doses of 27-Hydroxymangiferonic acid have been associated with toxicity in certain animal models, underscoring the importance of determining optimal dosages for therapeutic use .
Metabolic Pathways
27-Hydroxymangiferonic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, contributing to its biological activity . For example, 27-Hydroxymangiferonic acid interacts with enzymes involved in lipid metabolism, leading to changes in metabolite levels and metabolic flux . These interactions highlight the compound’s potential to modulate metabolic pathways and exert therapeutic effects.
Transport and Distribution
The transport and distribution of 27-Hydroxymangiferonic acid within cells and tissues involve specific transporters and binding proteins. The compound is transported across cellular membranes by specific transporters, facilitating its distribution within cells and tissues . Additionally, 27-Hydroxymangiferonic acid interacts with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in the compound’s bioavailability and therapeutic potential.
Subcellular Localization
27-Hydroxymangiferonic acid exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 27-Hydroxymangiferonic acid has been observed to localize within the mitochondria, where it exerts its effects on cellular metabolism . This subcellular localization is essential for the compound’s biological activity and therapeutic potential.
Propiedades
IUPAC Name |
(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-23,31H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPCBVRKVVOSDM-KCHVJCDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the potential applications of 27-Hydroxymangiferonic acid against bacterial infections?
A1: Research suggests that 27-Hydroxymangiferonic acid, a cycloartane-type triterpene acid, demonstrates promising anti-biofilm and anti-quorum sensing properties against a range of bacteria. [] Specifically, it inhibits biofilm formation in Staphylococcus aureus, Listeria monocytogenes, Enterococcus faecalis, Escherichia coli, Salmonella typhi, Candida albicans, and Candida tropicalis. [] This compound also inhibits Pseudomonas aeruginosa PA01 swarming motility. [] These findings highlight its potential as a therapeutic agent for infections where biofilm formation and quorum sensing play crucial roles.
Q2: How does 27-Hydroxymangiferonic acid compare to other compounds in terms of antioxidant activity?
A2: While 27-Hydroxymangiferonic acid itself hasn't been extensively studied for its antioxidant potential, a propolis extract from which it was isolated exhibited notable antioxidant activity. [] This extract, rich in 27-Hydroxymangiferonic acid and other cycloartane-type triterpene acids, showed significant radical scavenging activity against DPPH• and ABTS•+ radicals, along with noteworthy performance in CUPRAC and metal chelating assays. []
Q3: Where can I find more information about the structural characterization of 27-Hydroxymangiferonic acid?
A3: Although the provided research excerpts don't delve into the detailed spectroscopic data for 27-Hydroxymangiferonic acid, they mention its isolation from Cameroonian grassland propolis and characterization using 1H NMR and 13C NMR techniques. [] To obtain comprehensive spectroscopic data, it's recommended to consult scientific databases or explore other publications specifically focused on the structural elucidation of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



